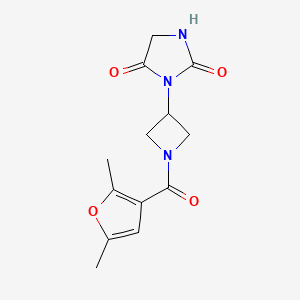

3-(1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

Description

3-(1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione is a synthetic organic compound with the molecular formula C13H15N3O4 and a molecular weight of 277.28 g/mol. This compound features a unique structure that includes a furan ring, an azetidine ring, and an imidazolidine-2,4-dione moiety, making it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name |

3-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-7-3-10(8(2)20-7)12(18)15-5-9(6-15)16-11(17)4-14-13(16)19/h3,9H,4-6H2,1-2H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTGSXNXXKAUAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CC(C2)N3C(=O)CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,5-dimethylfuran-3-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride reacts with azetidin-3-amine to form the intermediate 3-(2,5-dimethylfuran-3-carbonyl)azetidine. Finally, this intermediate undergoes cyclization with imidazolidine-2,4-dione under basic conditions to yield the target compound.

Chemical Reactions Analysis

3-(1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .

Scientific Research Applications

3-(1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar compounds to 3-(1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione include:

This compound: This compound shares the same core structure but may have different substituents on the furan or azetidine rings.

2,5-Dimethylfuran-3-carboxylic acid: A precursor in the synthesis of the target compound, it has similar chemical properties but lacks the azetidine and imidazolidine-2,4-dione moieties.

Azetidin-3-amine: Another precursor, it shares the azetidine ring but lacks the furan and imidazolidine-2,4-dione components.

The uniqueness of this compound lies in its combination of these three distinct structural elements, which confer specific chemical and biological properties not found in simpler analogs.

Biological Activity

Structure

- IUPAC Name : 3-(1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

- Molecular Formula : C13H15N3O3

- Molecular Weight : 253.28 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not Available |

| Solubility | Soluble in DMSO |

| Purity | >95% |

The compound exhibits significant biological activity primarily through its interaction with various enzymes and receptors. It has been studied for its potential as an antitumor agent , particularly through the inhibition of specific protein kinases such as Aurora kinases. These kinases play crucial roles in cell division, and their dysregulation is often associated with cancer proliferation.

Antitumor Activity

Research indicates that derivatives of imidazolidine compounds can inhibit tumor growth by targeting key regulatory pathways in cancer cells. For instance, a study demonstrated that compounds similar to this compound effectively reduced the viability of various cancer cell lines in vitro, suggesting a promising therapeutic profile against malignancies .

Case Studies

-

In Vitro Studies :

- A study conducted on human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through caspase activation.

- Another investigation highlighted the compound's ability to inhibit migration and invasion of prostate cancer cells, indicating its potential role in metastasis prevention.

-

In Vivo Studies :

- Animal models treated with this compound exhibited significant tumor size reduction compared to controls. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p21, which are crucial for cell cycle regulation.

Additional Biological Activities

Beyond antitumor effects, preliminary studies have suggested that the compound may possess anti-inflammatory and antioxidant properties. These activities could be beneficial in treating conditions characterized by oxidative stress and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.